

Technical Guide: Physicochemical Properties of Methyl 5-amino-2-bromoisonicotinate

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Compound of Interest

Compound Name:	Methyl 5-amino-2-bromoisonicotinate
Cat. No.:	B580189

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Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **Methyl 5-amino-2-bromoisonicotinate** (CAS No. 1363383-38-3). This compound is a substituted pyridine derivative, a class of molecules with significant interest in medicinal chemistry and materials science. This document collates available quantitative data, outlines a representative synthetic protocol, and provides visualizations to aid in the understanding of its chemical characteristics and synthesis. Due to a lack of publicly available data on the specific biological activity of this compound, a detailed experimental workflow for its synthesis is provided in place of a signaling pathway diagram.

Chemical Identity and Properties

Methyl 5-amino-2-bromoisonicotinate is a heterocyclic compound with the molecular formula $C_7H_7BrN_2O_2$. Its structure features a pyridine ring substituted with an amino group, a bromine atom, and a methyl ester.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	1363383-38-3
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂
Molecular Weight	231.05 g/mol
IUPAC Name	Methyl 5-amino-2-bromopyridine-4-carboxylate
Synonyms	5-Amino-2-bromo-4-pyridinecarboxylic acid methyl ester
SMILES	COC(=O)c1c(N)cnc(Br)c1
InChI	InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3

Table 2: Physicochemical Data

Property	Value	Source
Melting Point	177.0 - 181.0 °C	[1]
Boiling Point	Not available	-
Density	Not available	-
Solubility	Sparingly soluble in water (7.4 g/L, predicted)	[1]
pKa (acidic)	3.72 ± 0.10 (Predicted)	[1]
logP	1.2129 (Predicted)	

Experimental Protocols

Representative Synthesis of Methyl 5-amino-2-bromoisonicotinate

While a specific, peer-reviewed synthesis protocol for **Methyl 5-amino-2-bromoisonicotinate** is not readily available in the literature, a plausible route can be derived from standard organic

chemistry transformations. A common approach for the synthesis of substituted pyridines involves the functionalization of a pre-existing pyridine ring. A potential synthetic workflow is outlined below.

General Procedure:

- Starting Material: A suitable starting material would be a commercially available or readily synthesized substituted pyridine, for example, 5-aminopicolinic acid.
- Bromination: The pyridine ring can be brominated using a suitable brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator or under acidic conditions. The regioselectivity of this reaction will be directed by the existing substituents.
- Esterification: The carboxylic acid functionality can be converted to the methyl ester using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
- Purification: The final product would be purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure **Methyl 5-amino-2-bromoisonicotinate**.

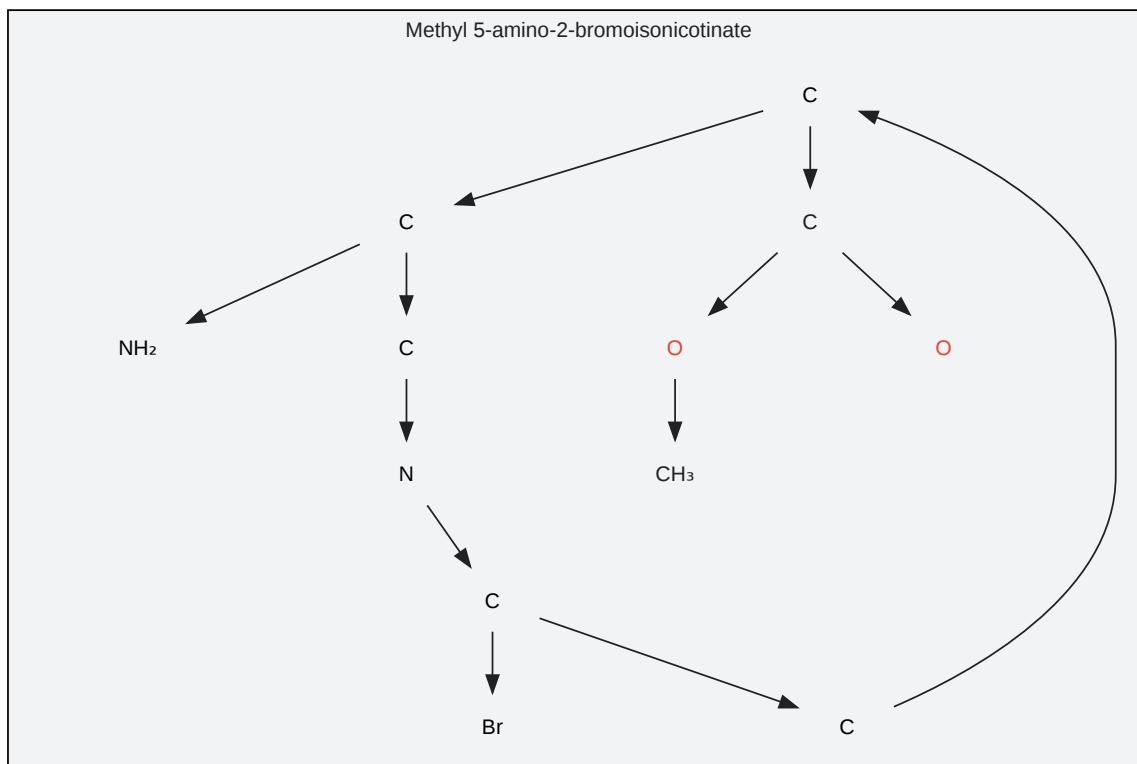
Detailed Hypothetical Protocol:

- Step 1: Bromination of 5-aminopicolinic acid. To a solution of 5-aminopicolinic acid (1 equivalent) in a suitable solvent (e.g., acetic acid), N-Bromosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product, 5-amino-2-bromopicolinic acid, is isolated by filtration or extraction.
- Step 2: Esterification. The crude 5-amino-2-bromopicolinic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.

- Step 3: Purification. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **Methyl 5-amino-2-bromoisonicotinate**. The structure and purity of the final compound would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

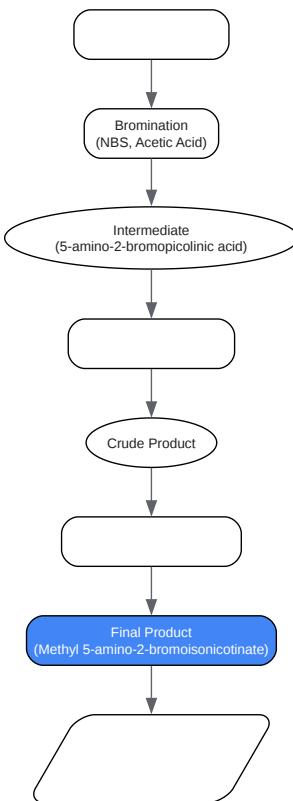
Chemical Structure



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Caption: 2D Chemical Structure of **Methyl 5-amino-2-bromoisonicotinate**.

Synthetic Workflow



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Caption: A plausible synthetic workflow for **Methyl 5-amino-2-bromoisonicotinate**.

Conclusion

Methyl 5-amino-2-bromoisonicotinate is a halogenated and aminated pyridine derivative with potential applications as a building block in organic synthesis. This guide has summarized its key physicochemical properties based on available data. While experimental data for some properties are lacking, predictive models provide useful estimates. The provided synthetic workflow offers a viable route for its preparation in a laboratory setting. Further research is warranted to determine its biological activity and to explore its potential in drug discovery and materials science. Researchers are encouraged to perform experimental validation of the predicted properties and to explore the reactivity and potential applications of this compound.

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References

- 1. Methyl 5-amino-2-bromoisonicotinate | ChemScene | Chemikart [supplies-mortuary-racks.chemikart.com]
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